6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile
Description
6-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile (CAS: 445390-96-5) is a heterocyclic compound featuring a 2,3'-bipyridine core. The 6-position of the pyridine ring is substituted with a sulfanyl group linked to a 2-(1,3-dioxolan-2-yl)ethyl moiety, while the 5-position bears a carbonitrile group. The compound is primarily utilized in research contexts, with synthetic pathways involving thioalkylation reactions similar to those described for structurally related molecules .
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12-3-4-14(13-2-1-6-18-11-13)19-16(12)22-9-5-15-20-7-8-21-15/h1-4,6,11,15H,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJKVCBFGCFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile typically involves multiple steps:
Formation of the dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxolane ring.
Introduction of the sulfanyl group: The dioxolane derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Bipyridine core synthesis: The bipyridine core can be synthesized through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Final coupling: The dioxolane-sulfanyl derivative is then coupled with the bipyridine core under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can catalyze various reactions. The dioxolane and sulfanyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyridine/Bipyridine Derivatives
Key Observations :
- Electronic Effects : The dioxolane group in the target compound may enhance solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorophenyl in ).
- Synthetic Routes : Thioalkylation with brominated reagents (e.g., 1-bromo-2-methoxyethane in ) is a common strategy for introducing sulfanyl groups, applicable to the target compound’s synthesis.
Electronic and Reactivity Profiles
Density functional theory (DFT) studies on pyridine-carbonitrile derivatives (e.g., PYCARS and PYCAR ) reveal correlations between electronic parameters and functional properties:
- HOMO-LUMO Gaps : Lower ΔE values (e.g., 4.12 eV for PYCARS) correlate with higher corrosion inhibition efficiency due to enhanced electron donation to metal surfaces.
- Dipole Moments (μ) : Higher μ values (e.g., 6.43 D for PYCARS) improve adsorption on metallic substrates.
- Electrophilicity Index (ω) : Compounds with moderate ω values exhibit balanced nucleophilic/electrophilic reactivity, favoring interactions with biological targets or metal surfaces .
Experimental validation is required to confirm these predictions.
Biological Activity
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile is a complex organic compound that features a bipyridine core and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile. It has a molecular formula of and a molecular weight of 313.37 g/mol. The presence of the bipyridine moiety is significant for its coordination chemistry and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Metal Ion Coordination : The bipyridine structure can coordinate with metal ions, forming complexes that may catalyze biochemical reactions.
- Cell Signaling Pathways : The dioxolane and sulfanyl groups enhance binding affinity to specific biological targets, influencing pathways related to cell signaling, metabolism, and gene expression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma), with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | MCF-7 | 15.5 |
| Similar Compound B | Bel-7402 | 12.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that derivatives can inhibit the growth of various pathogenic bacteria. For example:
- Inhibition Studies : Certain analogs showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Properties : A study evaluating the efficacy of similar bipyridine derivatives found that they induced apoptosis in cancer cells through the activation of caspase pathways. The findings suggested that structural modifications could enhance their potency .
- Antimicrobial Efficacy : In a comparative study of various sulfur-containing compounds, it was observed that those with dioxolane substituents demonstrated superior antimicrobial activity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
